(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate
Description
The compound (E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is a structurally complex molecule featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety, a thiazole ring, a cyanovinyl linker, and a dimethoxyphenyl acetate group. Its stereochemical configuration (E-isomer) and electron-withdrawing cyano group likely influence its reactivity and interaction with biological targets, such as enzymes or receptors involved in metabolic pathways .
Properties
IUPAC Name |
[4-[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6S/c1-13(26)31-22-20(27-2)7-14(8-21(22)28-3)6-16(10-24)23-25-17(11-32-23)15-4-5-18-19(9-15)30-12-29-18/h4-9,11H,12H2,1-3H3/b16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUDLQQXWINJBT-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the thiazole ring through cyclization reactions. The cyanovinyl group is then introduced via a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a malononitrile in the presence of a base. Finally, the acetate group is added through esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanovinyl group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate involves its interaction with molecular targets in biological systems. The benzo[d][1,3]dioxole and thiazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The cyanovinyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules. These interactions can lead to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule:
Bioactivity and Mechanism of Action
- The benzo[d][1,3]dioxol group is known to enhance metabolic stability and binding affinity in plant-derived biomolecules , while the cyanovinyl linker may confer electrophilic reactivity for covalent interactions .
- Compound 74: Exhibits bioactivity via cyclopropane-carboxamide-mediated interactions, likely targeting thiazole-associated pathways in cellular systems .
- C. gigantea Extracts : Show insecticidal efficacy dependent on cuticle permeability and metabolic susceptibility in pests, contrasting with the synthetic precision of the target compound .
Biological Activity
(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound characterized by its unique structural features, which include a thiazole ring, a benzo[d][1,3]dioxole moiety, and various aromatic functionalities. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on available literature and recent studies.
Structural Features
The compound's structure can be broken down into several key components:
- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Benzo[d][1,3]dioxole Moiety : Often associated with antioxidant and anti-inflammatory effects.
- Dimethoxyphenyl Group : Contributes to the lipophilicity and overall biological activity of the compound.
Anticancer Activity
Recent studies suggest that compounds similar to (E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives containing thiazole and benzo[d][1,3]dioxole structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) with IC50 values ranging from 16.19 to 60 µM .
- The presence of the thiazole ring enhances the cytotoxicity against various cancer cell lines, suggesting a synergistic effect with other structural components .
Antimicrobial Activity
The compound's structural characteristics indicate potential antimicrobial properties. Compounds with similar structures have been reported to exhibit:
- Antibacterial Effects : The thiazole ring is known for its antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Some derivatives have shown efficacy against fungal pathogens, making them candidates for further investigation in antifungal drug development .
Study 1: Cytotoxicity Evaluation
A study evaluated a series of thiazole derivatives for their cytotoxic effects on MCF-7 and HCT-116 cell lines. Among them, a compound structurally related to (E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate demonstrated an IC50 value of 17.16 µM against MCF-7 cells . This indicates a promising potential for further development.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various thiazole derivatives. The results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . This suggests that (E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate could also possess similar properties.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing (E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate?
Answer:
The synthesis involves multi-step reactions, typically starting with benzo[d][1,3]dioxole derivatives and thiazole precursors. Key steps include:
- Thioether Formation: Reacting a benzo[d][1,3]dioxole-containing thiol with a brominated thiazole intermediate under alkaline conditions (e.g., NaH in DMF) .
- Knoevenagel Condensation: Introducing the cyanovinyl group via condensation of aldehyde intermediates with cyanoacetate derivatives, catalyzed by diisopropyl ethyl ammonium acetate (DIPEAc) at room temperature .
- Esterification: Acetylation of phenolic hydroxyl groups using acetic anhydride in pyridine .
Optimization Tips: - Use reflux conditions (80–100°C) in aprotic solvents (DMF, DMSO) for improved reaction kinetics.
- Monitor progress via TLC and HPLC, with final purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry (e.g., E-configuration of cyanovinyl group) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for the cyanovinyl-thiazole core .
- X-ray Crystallography (SHELX): Resolve crystal packing and absolute configuration using single-crystal data .
- HPLC-PDA: Assess purity (>95%) with a C18 column (acetonitrile/water gradient) .
Advanced: How to design experiments to evaluate its biological activity against cancer targets?
Answer:
- In Vitro Assays:
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Mechanistic Studies:
- Flow cytometry to assess apoptosis (Annexin V/PI staining) .
- Western blotting for apoptosis markers (Bax, Bcl-2, caspase-3) .
- Molecular Docking:
- SAR Analysis: Compare with analogs (e.g., 2-(2-mercapto-thiazol-4-yl)acetamide derivatives) to identify critical pharmacophores .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Dose-Response Validation: Replicate assays under standardized conditions (e.g., fixed cell density, serum concentration) .
- Metabolic Stability Testing: Use liver microsomes to rule out false negatives from rapid degradation .
- Orthogonal Assays: Confirm antimicrobial activity via both broth microdilution (MIC) and disk diffusion .
- Data Normalization: Adjust for batch effects (e.g., solvent, temperature) using internal controls (e.g., doxorubicin for cytotoxicity) .
Advanced: What strategies optimize reaction yields during cyanovinyl-thiazole coupling?
Answer:
- Catalyst Screening: Test DIPEAc vs. piperidine for Knoevenagel condensation efficiency .
- Solvent Effects: Compare DMF (polar aprotic) vs. ethanol (protic) to balance reactivity and byproduct formation .
- Temperature Gradients: Optimize between 25°C (room temp) and 60°C for faster kinetics without decomposition .
- In Situ Monitoring: Use FT-IR to track C=O and C≡N stretches during condensation .
Advanced: How to apply computational methods for target identification and QSAR modeling?
Answer:
- Target Prediction: Use SwissTargetPrediction or PharmMapper to identify potential protein targets .
- QSAR Workflow:
- ADMET Prediction: Use pkCSM or ADMETLab2.0 to optimize bioavailability and reduce toxicity .
Advanced: What spectroscopic techniques elucidate reaction mechanisms in thiazole functionalization?
Answer:
- Kinetic Profiling: Use stopped-flow UV-Vis to monitor intermediate formation during thioether synthesis .
- Isotopic Labeling: Introduce ¹³C or ²H in cyanovinyl precursors to track bond reorganization via NMR .
- ESR Spectroscopy: Detect radical intermediates in oxidation steps (e.g., persulfate-mediated reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
